2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid
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Overview
Description
2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid is a synthetic organic compound characterized by the presence of a thiophene ring substituted with dichloro and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving chlorination and fluorination to introduce the dichloro and difluoro substituents.
Acetylation: The thiophene derivative is then acetylated using acetic anhydride under controlled conditions to form the acetylated intermediate.
Amidation: The final step involves the reaction of the acetylated intermediate with glycine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dichlorothiophen-3-yl)acetic acid
- 2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid
- 2-[(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid
Uniqueness
2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid is unique due to the presence of both dichloro and difluoro substituents on the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO3S/c9-4-1-3(6(10)17-4)8(11,12)7(16)13-2-5(14)15/h1H,2H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCKRKCOCMVMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(C(=O)NCC(=O)O)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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